molecular formula C17H16ClNO3 B14515181 4-{[(2-Chlorophenyl)(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid CAS No. 62665-92-3

4-{[(2-Chlorophenyl)(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid

Cat. No.: B14515181
CAS No.: 62665-92-3
M. Wt: 317.8 g/mol
InChI Key: GEKHWKOTPPWQER-UHFFFAOYSA-N
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Description

4-{[(2-Chlorophenyl)(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid is a chemical compound known for its unique structure and properties. It is an active metabolite of progabide and functions as an anticonvulsant GABA receptor agonist . This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2-Chlorophenyl)(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid involves several steps. One common synthetic route includes the reaction of 4-chlorobenzaldehyde with 4-aminobutyric acid under specific conditions to form the desired product . The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-{[(2-Chlorophenyl)(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, with temperature, pressure, and solvent choice playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines .

Scientific Research Applications

4-{[(2-Chlorophenyl)(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid has several scientific research applications:

    Chemistry: It is used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound’s interaction with GABA receptors makes it valuable in neurobiological research, particularly in understanding neurotransmission and developing anticonvulsant drugs.

    Medicine: Its anticonvulsant properties are explored for potential therapeutic applications in treating epilepsy and other neurological disorders.

    Industry: The compound’s unique chemical properties make it useful in developing new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-{[(2-Chlorophenyl)(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid involves its interaction with GABA receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to reduced neuronal excitability and anticonvulsant effects . This interaction involves specific molecular targets and pathways that are crucial for its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows it to interact with GABA receptors in a distinct manner. This uniqueness contributes to its specific pharmacological profile and potential therapeutic applications .

Properties

CAS No.

62665-92-3

Molecular Formula

C17H16ClNO3

Molecular Weight

317.8 g/mol

IUPAC Name

4-[[(2-chlorophenyl)-(2-hydroxyphenyl)methylidene]amino]butanoic acid

InChI

InChI=1S/C17H16ClNO3/c18-14-8-3-1-6-12(14)17(19-11-5-10-16(21)22)13-7-2-4-9-15(13)20/h1-4,6-9,20H,5,10-11H2,(H,21,22)

InChI Key

GEKHWKOTPPWQER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=NCCCC(=O)O)C2=CC=CC=C2Cl)O

Origin of Product

United States

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